2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
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Overview
Description
2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of o-hydroxyacetophenone derivatives. For 2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran, the synthesis may involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include o-hydroxyacetophenone and isopropylamine.
Cyclization Reaction: The key step involves the cyclization of the o-hydroxyacetophenone derivative in the presence of a suitable catalyst, such as zinc chloride (ZnCl2), to form the benzofuran ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.
Uniqueness
2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research.
Properties
CAS No. |
39552-05-1 |
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Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-4-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)20-10-15(22)11-23-17-7-6-8-18-16(17)9-19(24-18)14(5)21-13(3)4/h6-9,12-13,15,20,22H,10-11H2,1-5H3 |
InChI Key |
AOPSHWJHVZBSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(O2)C(=NC(C)C)C)O |
Origin of Product |
United States |
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